Hexa-His
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Overview
Description
Hexa-His, also known as hexa-histidine, is a peptide consisting of six histidine residues in a row. This sequence is commonly used as a tag in recombinant protein production to facilitate purification and detection. The hexa-histidine tag binds strongly to metal ions such as nickel, cobalt, and copper, making it a valuable tool in protein biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-His can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves sequential addition of protected histidine residues to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In an industrial setting, hexa-histidine tags are typically introduced into proteins through genetic engineering. The DNA sequence encoding the hexa-histidine tag is inserted into the gene of interest, resulting in the expression of a recombinant protein with the hexa-histidine tag at its N- or C-terminus. This recombinant protein can then be purified using immobilized metal affinity chromatography (IMAC), which exploits the strong affinity of the hexa-histidine tag for metal ions .
Chemical Reactions Analysis
Types of Reactions: Hexa-His primarily undergoes coordination reactions with metal ions. The histidine residues in the tag have imidazole side chains that can coordinate with metal ions such as nickel, cobalt, and copper. This property is utilized in IMAC for protein purification .
Common Reagents and Conditions:
Nickel-Nitrilotriacetic Acid (Ni-NTA): Commonly used in IMAC for binding hexa-histidine-tagged proteins.
Copper and Cobalt Ions: Alternative metal ions used in IMAC.
Buffer Conditions: Typically, buffers containing imidazole are used to elute the hexa-histidine-tagged proteins from the metal affinity column.
Major Products Formed: The primary product of interest is the purified recombinant protein with the hexa-histidine tag. This protein can be further used in various biochemical assays and structural studies .
Scientific Research Applications
Hexa-His has a wide range of applications in scientific research:
Protein Purification: The hexa-histidine tag is widely used to purify recombinant proteins through IMAC.
Protein Detection: Anti-histidine antibodies can be used to detect hexa-histidine-tagged proteins in various assays, including western blotting and enzyme-linked immunosorbent assays (ELISA).
Structural Biology: this compound tags facilitate the crystallization and structural analysis of proteins by providing a means to purify large quantities of the target protein.
Biotechnology: this compound tags are used in the production of therapeutic proteins and enzymes.
Medical Research: this compound tags are employed in the study of protein-protein interactions and the development of diagnostic assays.
Mechanism of Action
The hexa-histidine tag exerts its effects through its strong affinity for metal ions. The imidazole side chains of the histidine residues coordinate with metal ions, allowing the tagged protein to bind to metal affinity columns. This property is exploited in IMAC for the purification of recombinant proteins. Additionally, the hexa-histidine tag can facilitate the detection of tagged proteins using anti-histidine antibodies .
Comparison with Similar Compounds
- Deca-Histidine (ten histidine residues)
- Double-Histidine (two histidine residues)
Hexa-His is unique in its balance of strong binding affinity and ease of elution, making it a versatile and widely used tag in protein biochemistry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUPRQVAHJETO-WPMUBMLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435849 |
Source
|
Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64134-30-1 |
Source
|
Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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